5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride
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Overview
Description
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure and the presence of deuterium, which can influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride involves multiple steps, including the formation of the bicyclic core and the introduction of the oxazole ring. Key steps may include:
Formation of the Bicyclic Core: This can be achieved through an epimerization-lactamization cascade reaction, where functionalized aminoproline methyl esters undergo epimerization under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates.
Introduction of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions may include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions would depend on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound.
Scientific Research Applications
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: It may have applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with oxazole rings and deuterium-substituted analogs. Examples include:
Uniqueness
The uniqueness of 5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride lies in its specific combination of structural features, including the presence of deuterium, which can influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26Cl2N2O |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1/i2D3; |
InChI Key |
IZMZEMAKFSYLMD-COAUSSQRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=C(C=C5)C.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl |
Origin of Product |
United States |
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